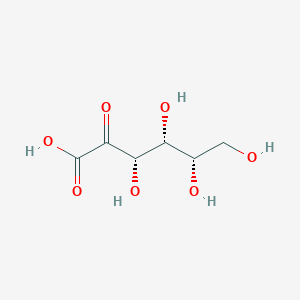

5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

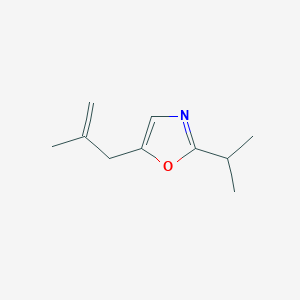

5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a compound that has been the subject of various studies due to its potential as a building block for more complex molecules with biological activity. The compound features a pyrazole ring, a common motif in medicinal chemistry, substituted with an amino group and a pyridinyl group, which can engage in further chemical transformations .

Synthesis Analysis

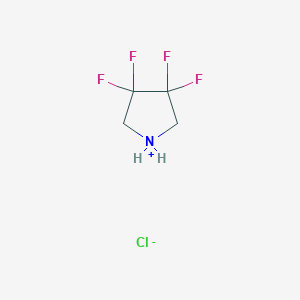

The synthesis of related pyrazole derivatives has been explored in several studies. An improved synthesis method for 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole has been described, which provides the compound on a multi-gram scale. This synthesis involves the reaction of the compound with various electrophiles, such as acid chlorides and isothiocyanates, to yield amide and thiourea derivatives . Additionally, the synthesis of fluorine-containing pyrazoles has been reported, which involves condensation reactions with fluorinated diketones .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been confirmed through various spectroscopic methods, including infrared (IR), proton nuclear magnetic resonance (1H NMR), and fluorine nuclear magnetic resonance (19F NMR) spectroscopy. X-ray crystallography has also been used to confirm the regiochemistry of the reactions involving pyrazole compounds .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives has been studied extensively. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of carboxamide and imidazo[4,5-b]pyridine derivatives . Furthermore, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with various reagents yields pyrazolopyrimidine derivatives and Schiff bases, which have been characterized by analytical and spectroscopic data .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their functional groups and the nature of the substituents. The presence of fluorine atoms, for example, can significantly affect the chemical behavior of the compounds, as seen in the study of fluorine-containing pyrazoles . The synthesized compounds' antitumor activities suggest that their structural features contribute to their biological properties, and structure-activity relationship (SAR) studies have been conducted to understand these effects .

Aplicaciones Científicas De Investigación

Synthesis of Proligands for Metal Complexation

An improved synthesis method for 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has been developed, facilitating multi-gram scale production. This compound, through reactions with acid chloride and isothiocyanate electrophiles, yields products suitable as proligands for complexing metal cations and anions. These reactions exhibit differing regiochemistries, as confirmed by NMR and X-ray crystallography, highlighting the compound's versatility in synthetic chemistry (Pask et al., 2006).

Antibacterial Applications

The compound has been used as a precursor in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which demonstrated significant antibacterial activity in screenings. This suggests its potential in the development of new antibacterial agents (Maqbool et al., 2014).

Antiviral Activity

Derivatives of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid have shown promising results against viruses such as Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), without exhibiting toxicity to Vero cells. This highlights its potential application in antiviral drug development (Bernardino et al., 2007).

Novel Heterocyclic Compound Synthesis

The compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, including ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, through condensation with activated carbonyl groups. This provides a pathway for creating new N-fused heterocycles (Ghaedi et al., 2015).

Metal-Organic Frameworks (MOFs)

The coordination behavior of azaarylpyrazole carboxylic acids, including 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, has been studied, leading to the synthesis of crystalline metal-organic frameworks with cadmium iodide. These MOFs exhibit different crystal structures and supramolecular networks, offering potential applications in materials science (Liu et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

5-amino-1-pyridin-2-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-8-6(9(14)15)5-12-13(8)7-3-1-2-4-11-7/h1-5H,10H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCDXFKLFQIDKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620113 |

Source

|

| Record name | 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

CAS RN |

126583-37-7 |

Source

|

| Record name | 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)